1-Bromo-4-(difluoromethoxy)benzene

Catalog No.
S755498
CAS No.
5905-69-1
M.F
C7H5BrF2O
M. Wt
223.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-(difluoromethoxy)benzene

CAS Number

5905-69-1

Product Name

1-Bromo-4-(difluoromethoxy)benzene

IUPAC Name

1-bromo-4-(difluoromethoxy)benzene

Molecular Formula

C7H5BrF2O

Molecular Weight

223.01 g/mol

InChI

InChI=1S/C7H5BrF2O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H

InChI Key

ORIYZUFTROJBQJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC(F)F)Br

Canonical SMILES

C1=CC(=CC=C1OC(F)F)Br
  • Intermediate in Organic Synthesis

    The presence of a reactive bromine and a difluoromethoxy group makes 1-Bromo-4-(difluoromethoxy)benzene a potential intermediate for the synthesis of more complex molecules. Organic chemists can utilize the bromine group for substitution reactions and the difluoromethoxy group for coupling reactions to create new molecular structures ().

  • Material Science Applications

    Aromatic fluorinated compounds like 1-Bromo-4-(difluoromethoxy)benzene can be useful in material science research due to the unique properties imparted by the fluorine atoms. These properties can include improved thermal stability, electrical conductivity, and water repellency ().

  • Radiopharmaceutical Chemistry

    The radioisotope Br-80 can be used to create a radioactive analogue of 1-Bromo-4-(difluoromethoxy)benzene. Radiolabeled molecules like this can be used in various scientific applications, such as positron emission tomography (PET) for medical imaging ().

1-Bromo-4-(difluoromethoxy)benzene has the molecular formula C7H5BrF2O and a CAS number of 5905-69-1. This compound features a benzene ring substituted with a bromo group and a difluoromethoxy group. The presence of the difluoromethoxy group imparts distinct chemical properties that make it valuable in various

As mentioned earlier, there's no documented research on the specific mechanism of action of 1-Bromo-4-(difluoromethoxy)benzene. Its potential role lies in its use as a precursor molecule for the synthesis of compounds with various functionalities.

  • Likely irritant to skin and eyes. Standard lab safety protocols for handling organic chemicals should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood.
  • Potential respiratory irritant. Avoid inhalation of vapors.

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo group, making it reactive towards nucleophiles.
  • Direct Arylation: It participates in direct arylation reactions with heteroarenes, yielding products in good to high yields under palladium-catalyzed conditions .
  • Aryne Formation: The compound can be transformed into arynes through elimination reactions, which can then be intercepted to form various derivatives.

While specific biological activities of 1-bromo-4-(difluoromethoxy)benzene are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Its derivatives have been studied for potential therapeutic applications, particularly in medicinal chemistry where they may act as CCR5 antagonists or have other bioactive roles.

Several synthesis methods for 1-bromo-4-(difluoromethoxy)benzene have been reported:

  • Halogenation Reactions: It can be synthesized through halogenation of appropriate precursors using brominating agents.
  • Metal-Catalyzed Reactions: The compound can be produced via palladium-catalyzed cross-coupling reactions involving difluoromethoxy-containing substrates .
  • Functional Group Transformations: Subsequent modifications of simpler aromatic compounds can yield this compound through functional group transformations.

The unique properties of 1-bromo-4-(difluoromethoxy)benzene lend it to various applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its derivatives are explored for their potential use in drug development, particularly in targeting specific biological pathways.
  • Material Science: The compound may also find utility in the development of advanced materials due to its unique electronic properties.

Studies involving interaction with other compounds reveal that 1-bromo-4-(difluoromethoxy)benzene can effectively couple with various heteroarenes. This reactivity is significant for creating complex molecular architectures that could lead to novel materials or pharmaceuticals . The interactions often yield products with high efficiency and selectivity.

Several compounds share structural similarities with 1-bromo-4-(difluoromethoxy)benzene. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1-Bromo-2-chloro-4-(difluoromethoxy)benzeneC7H4BrClF2OContains both bromo and chloro substituents
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzeneC7H3BrF4OFeatures trifluoromethoxy instead of difluoromethoxy
1-Bromo-4-(difluoromethyl)benzeneC7H6BrF2Differs by having a difluoromethyl group instead of difluoromethoxy

The presence of the difluoromethoxy group distinguishes 1-bromo-4-(difluoromethoxy)benzene from its analogs, impacting its reactivity and potential applications in organic synthesis and medicinal chemistry.

1-Bromo-4-(difluoromethoxy)benzene (CAS 5905-69-1) emerged as a compound of interest in the late 20th century alongside advancements in halogenated aromatic chemistry. Early synthesis methods involved nucleophilic aromatic substitution reactions, such as the treatment of 4-bromophenol with chlorodifluoromethane in the presence of potassium carbonate. The compound gained prominence due to its utility as a precursor in pharmaceutical and agrochemical synthesis, particularly in the development of fluorinated analogs of bioactive molecules.

Industrial-scale production methods were optimized in the 2010s, with protocols leveraging continuous flow reactors to enhance yield and purity. Key milestones include its use in palladium-catalyzed cross-coupling reactions, enabling access to complex difluoromethoxy-containing architectures. The compound’s structural characterization was solidified through X-ray crystallography and advanced spectroscopic techniques, confirming its planar aromatic core with substituents at the para position.

Significance in Halogenated Aromatic Chemistry

The unique electronic profile of 1-bromo-4-(difluoromethoxy)benzene arises from its substituents:

  • Bromine: A strong electron-withdrawing group that directs electrophilic substitution to the meta position.
  • Difluoromethoxy (-OCF₂): A polar group with moderate electron-withdrawing effects due to fluorine’s electronegativity, enhancing solubility in organic solvents.

This combination enables distinct reactivity patterns:

Reaction TypeExampleOutcome
Suzuki-Miyaura CouplingWith phenylboronic acidBiaryl ether formation
Nucleophilic Aromatic SubstitutionReaction with aminesAminated derivatives
Radical DifluoromethoxylationPhotoredox catalysisFunctionalized aromatic systems

The compound’s stability under acidic conditions and compatibility with transition metal catalysts make it a versatile scaffold for synthesizing fluorinated liquid crystals and polymer precursors.

Current Research Landscape and Importance

Recent studies highlight three key areas of innovation:

Catalytic Difluoromethoxylation

Advances in photoredox catalysis (e.g., using Ru(bpy)₃²⁺) enable efficient generation of difluoromethoxy radicals from 1-bromo-4-(difluoromethoxy)benzene, facilitating C–H functionalization of arenes. This method avoids ozone-depleting reagents like Freon-22, aligning with green chemistry principles.

Pharmaceutical Intermediate Synthesis

The compound serves as a critical intermediate in synthesizing kinase inhibitors and antiviral agents. For example:

  • Derivatives exhibit sub-micromolar IC₅₀ values against cancer cell lines via kinase pathway modulation.
  • Its difluoromethoxy group enhances metabolic stability in drug candidates, as demonstrated in protease inhibitor studies.

Materials Science Applications

Research into fluorinated polymers using this compound has yielded materials with:

  • Low dielectric constants (κ < 2.5) for microelectronics.
  • Enhanced thermal stability (decomposition temperatures >300°C).

A 2024 study reported a 23% efficiency improvement in organic photovoltaics using 1-bromo-4-(difluoromethoxy)benzene-derived electron transport layers.

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.78%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (15.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

4-(Difluoromethoxy)bromobenzene

Dates

Modify: 2023-08-15

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